molecular formula C6H5NO3 B8705519 3-(2-Nitrovinyl) furan

3-(2-Nitrovinyl) furan

Cat. No. B8705519
M. Wt: 139.11 g/mol
InChI Key: YMCXKFWNFUMXOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05998433

Procedure details

To a solution of 10.035 g (104.43 mmol) of 3-furaldehyde and 6.37 g (104 mmol) of nitromethane in 200 ml of ethanol, 11.0 ml of 10 N aqueous sodium hydroxide was added dropwise under ice-cooling, after which the reaction mixture was added dropwise to about 15% aqueous hydrochloric acid; the resulting precipitate was collected by filtration, washed with water and dried to yield 2-(3-furyl)-1-nitroethylene as a brown powder (yield 9.320 g). This crude product, without purification, was used for the next reaction.
Quantity
10.035 g
Type
reactant
Reaction Step One
Quantity
6.37 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][C:3]([CH:6]=O)=[CH:2]1.[N+:8]([CH3:11])([O-:10])=[O:9].Cl>C(O)C.[OH-].[Na+]>[O:1]1[CH:5]=[CH:4][C:3]([CH:6]=[CH:11][N+:8]([O-:10])=[O:9])=[CH:2]1 |f:4.5|

Inputs

Step One
Name
Quantity
10.035 g
Type
reactant
Smiles
O1C=C(C=C1)C=O
Name
Quantity
6.37 g
Type
reactant
Smiles
[N+](=O)([O-])C
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
11 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
O1C=C(C=C1)C=C[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 9.32 g
YIELD: CALCULATEDPERCENTYIELD 64.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.